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Compound of Interest

Compound Name:
Diethyl 2,6-dimethylpyridine-3,5-

dicarboxylate

Cat. No.: B072632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound with

applications in medicinal chemistry and materials science. This document presents a detailed

analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data

interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.74 s 1H - Pyridine H-4

4.40 q 4H 7.1 -OCH₂CH₃

2.85 s 6H - Pyridine -CH₃

1.42 t 6H 7.1 -OCH₂CH₃

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

165.98 C=O (ester)

162.24 C-2/C-6 (pyridine)

140.92 C-3/C-5 (pyridine)

123.07 C-4 (pyridine)

61.41 -OCH₂CH₃

24.99 Pyridine -CH₃

14.29 -OCH₂CH₃

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2978, 2931, 2912, 2872 Medium C-H stretch (alkane)

1722 Strong C=O stretch (ester)

1591 Medium
C=C/C=N stretch (aromatic

ring)

1444, 1379, 1368 Medium C-H bend (alkane)

1295, 1224, 1124, 1110 Strong C-O stretch (ester)

772 Strong C-H bend (aromatic)

Sample Preparation: KBr pellet.

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

251.0 78.6 [M]⁺ (Molecular Ion)

252.0 12.8 [M+1]⁺

206.0 100.0 [M - C₂H₅O]⁺

178.0 40.2
[M - C₂H₅O - CO]⁺ or [M -

COOC₂H₅]⁺

150.0 15.2

106.0 11.0

77.0 6.3

29.0 18.1 [C₂H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key spectroscopic analyses performed on

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Synthesis of Diethyl 2,6-dimethylpyridine-3,5-
dicarboxylate
The title compound can be synthesized via the Hantzsch pyridine synthesis followed by

oxidation. A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or a derivative),

and ammonia or an ammonium salt are reacted to form a dihydropyridine intermediate. This

intermediate is then oxidized to the corresponding pyridine derivative. For instance, the

oxidation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved using

an oxidizing agent like ferric chloride or sodium nitrite in acetic acid to yield Diethyl 2,6-
dimethylpyridine-3,5-dicarboxylate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Diethyl 2,6-dimethylpyridine-
3,5-dicarboxylate was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to

a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Parameters: A standard proton NMR experiment was performed with a pulse angle of 30°,

a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. 16 scans were accumulated for a good signal-to-noise ratio.

Processing: The Free Induction Decay (FID) was Fourier transformed after applying an

exponential window function with a line broadening factor of 0.3 Hz. The resulting

spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced

to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.
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Parameters: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse

sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a

relaxation delay of 2 seconds were used. Approximately 1024 scans were averaged.

Processing: The FID was processed with an exponential window function (line broadening

of 1.0 Hz) prior to Fourier transformation. The spectrum was referenced to the central

peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (1-

2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an

agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition:

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹. A resolution of 4

cm⁻¹ was used, and 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the empty sample compartment was recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in

methanol was introduced into the mass spectrometer via direct infusion using a syringe

pump.

Data Acquisition:

Instrument: Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: The mass-to-charge ratio (m/z) was scanned from 20 to 400 amu.
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Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion

peak and major fragment ions.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-
3,5-dicarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072632#spectroscopic-data-of-diethyl-2-6-
dimethylpyridine-3-5-dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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